molecular formula C7H7NO B14454868 4-(Methylimino)cyclohexa-2,5-dien-1-one CAS No. 70786-92-4

4-(Methylimino)cyclohexa-2,5-dien-1-one

Cat. No.: B14454868
CAS No.: 70786-92-4
M. Wt: 121.14 g/mol
InChI Key: XSAPCLGTQLCEGU-UHFFFAOYSA-N
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Description

4-(Methylimino)cyclohexa-2,5-dien-1-one is an organic compound with a unique structure that features a cyclohexadienone core substituted with a methylimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylimino)cyclohexa-2,5-dien-1-one typically involves the condensation of cyclohexanone with a methylamine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as piperidine, and requires heating to facilitate the formation of the imino group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and chromatography, to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(Methylimino)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various quinone derivatives, amines, and substituted cyclohexadienones. These products can have different properties and applications depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Methylimino)cyclohexa-2,5-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Methylimino)cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can induce apoptosis in cancer cells by activating caspases and generating reactive oxygen species. It may also inhibit topoisomerases, leading to DNA damage and cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Methylimino)cyclohexa-2,5-dien-1-one include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. For instance, the presence of the methylimino group can enhance its reactivity and potential biological activities compared to other derivatives .

Properties

CAS No.

70786-92-4

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

IUPAC Name

4-methyliminocyclohexa-2,5-dien-1-one

InChI

InChI=1S/C7H7NO/c1-8-6-2-4-7(9)5-3-6/h2-5H,1H3

InChI Key

XSAPCLGTQLCEGU-UHFFFAOYSA-N

Canonical SMILES

CN=C1C=CC(=O)C=C1

Origin of Product

United States

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